molecular formula C14H19N3O6 B1429513 4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate CAS No. 1398504-08-9

4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate

Cat. No. B1429513
M. Wt: 325.32 g/mol
InChI Key: SHKWSUSHNZGYMJ-UHFFFAOYSA-N
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Description

This compound is a potent asialoglycoprotein receptor (ASGPR) Binding Ligand bound to an Extracellular Protein Targeting Ligand for the selective degradation of the Target Extracellular Protein . It contains a total of 74 bonds; 34 non-H bonds, 10 multiple bonds, 17 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl .


Synthesis Analysis

The synthesis of this compound involves the use of potassium hydroxide in water at 0℃ . The functionalized chelator was synthesized as previously described .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring, aromatic bonds, esters, a tertiary amine, a nitro group, and a hydroxyl group .


Chemical Reactions Analysis

The compound undergoes photolysis, resulting in the release of benzoic acid in moderate yields. An aldehyde group is formed under photolysis conditions in air .


Physical And Chemical Properties Analysis

The compound contains a total of 74 bonds, including 34 non-H bonds, 10 multiple bonds, 17 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study demonstrated the synthesis of 2-Cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides from 2-aminobenzenethiols, which underwent ring closure to form 2,4-disubstituted 4H-1,4-benzothiazine derivatives. This process involved deprotonation adjacent to the sulfur atom and trapping with various electrophiles (Kobayashi et al., 2006).

Biological Applications

  • Novel eco-friendly fungicides and bactericides of indole-2,3-dione derivatives were synthesized, involving compounds like 1,3-dihydro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-2H-indol-2-one with hydrazinecarboxamide and hydrazinecarbothioamide. These compounds demonstrated potent antimicrobial activity and were less toxic to male albino rats compared to standard fungicides (Singh & Nagpal, 2005).

Material Science and Polymer Research

  • The aromatic diamine monomer containing a pyridine heterocyclic group and a tert-butyl substituent was synthesized and used to create a series of poly(pyridine–imide)s. These polymers exhibited good thermal stability and fluorescent properties due to the triphenylpyridine units and the effect of tert-butyl substituents (Lu et al., 2014).

Analytical Chemistry

  • 2-Nitrophenylhydrazine is widely used for the derivatization of carboxylic acids, aldehydes, and ketones in industrial and biological samples. A novel method for on-line determination of these compounds after derivatization with 2-nitrophenylhydrazine was described, showcasing the potential for accurate analysis and identification of various compounds in complex mixtures (Peters et al., 2004).

Future Directions

The compound has potential applications in the field of radiotheranostics. It can be radiolabeled with different diagnostic and therapeutic radionuclides for imaging and treatment of diseases like prostate cancer .

properties

IUPAC Name

tert-butyl 2-[methyl-[(4-nitrophenoxy)carbonylamino]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6/c1-14(2,3)23-12(18)9-16(4)15-13(19)22-11-7-5-10(6-8-11)17(20)21/h5-8H,9H2,1-4H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKWSUSHNZGYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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